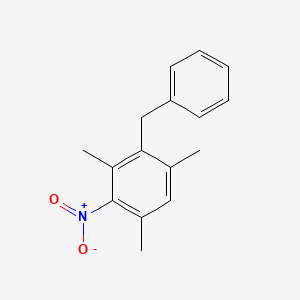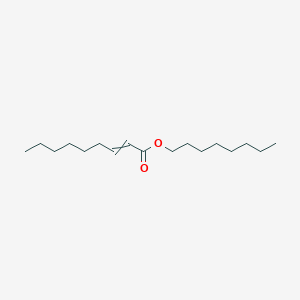
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide is a synthetic organic compound It is characterized by the presence of methanesulfonyl and pentamethylpropanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may include other sulfonyl-containing amides or related derivatives.
Uniqueness
The uniqueness of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide lies in its specific chemical structure, which may confer unique reactivity or biological activity compared to other similar compounds.
Properties
CAS No. |
105728-80-1 |
|---|---|
Molecular Formula |
C9H18N2O4S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N,N,N',2,2-pentamethyl-N'-methylsulfonylpropanediamide |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,7(12)10(3)4)8(13)11(5)16(6,14)15/h1-6H3 |
InChI Key |
WJEBACXFHCTZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C)C)C(=O)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)








![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
